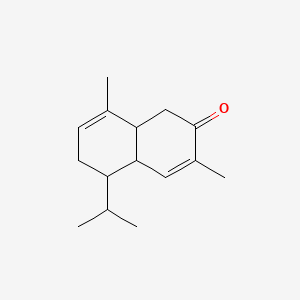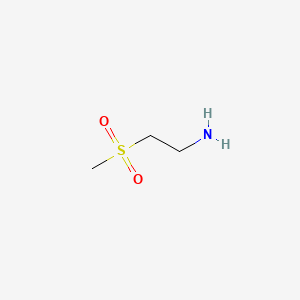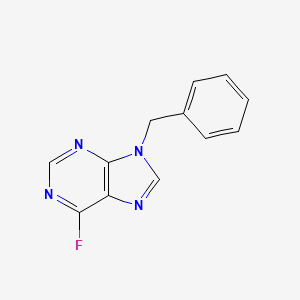![molecular formula C22H30N2O2 B1228092 N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide is an amino acid amide.
Applications De Recherche Scientifique
Metabolic Pathways and Analytical Methods
The first significant application of this compound is in understanding its metabolic pathways and developing analytical methods for its detection. For instance, Zaitsu et al. (2009) identified specific metabolites of related designer drugs in human urine using GC/MS and LC/MS, revealing major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction Zaitsu et al., 2009.
X-ray Structures and Computational Studies
Another research application is in the domain of X-ray structures and computational studies. Nycz et al. (2011) conducted studies on cathinones, which are closely related to the compound . They characterized these compounds using various spectroscopy techniques and computed their electronic spectra using the TDDFT method Nycz et al., 2011.
Bioreduction and Pharmaceutical Applications
Tang et al. (2011) explored the bioreduction of a similar compound, showcasing its potential in producing pharmaceutical intermediates like (S)-duloxetine with high enantioselectivity Tang et al., 2011.
Antimicrobial and Antifungal Activities
Research by Baranovskyi et al. (2018) focused on the antimicrobial properties of compounds structurally related to N-(2-Butan-2-ylphenyl)-2-[(3-Methoxyphenyl)methyl-methylamino]propanamide, indicating their potential in addressing bacterial and fungal infections Baranovskyi et al., 2018.
Supramolecular Assemblies for Biomedical Applications
Cutrone et al. (2017) investigated supramolecular assemblies using derivatives of similar compounds, suggesting their applicability in drug delivery or tissue regeneration Cutrone et al., 2017.
Corrosion Inhibition
Khalifa and Abdallah (2011) studied the effect of certain propanamide derivatives on the corrosion of low carbon steel, suggesting the potential use of similar compounds in corrosion inhibition Khalifa & Abdallah, 2011.
Synthesis and Anticonvulsant Activity
Aktürk et al. (2002) synthesized and evaluated the anticonvulsant activity of various N-phenylalkanoic acid amide derivatives, demonstrating the therapeutic potential of compounds in this category Aktürk et al., 2002.
Prostate Cancer Imaging
Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging, illustrating the compound's potential in medical diagnostics Gao et al., 2011.
Propriétés
Nom du produit |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O2/c1-6-16(2)20-12-7-8-13-21(20)23-22(25)17(3)24(4)15-18-10-9-11-19(14-18)26-5/h7-14,16-17H,6,15H2,1-5H3,(H,23,25) |
Clé InChI |
CRFFVEROTIZWCB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)




![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)


![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)